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Introduction
The isolation of high-quality Deoxyribonucleic Acid (DNA) from tissue samples is a critical first

step for a multitude of molecular biology applications, including Polymerase Chain Reaction

(PCR), genotyping, and sequencing. The Chelex® 100 resin-based method offers a rapid, cost-

effective, and non-toxic alternative to traditional phenol-chloroform extraction or expensive

commercial kits.[1][2] This method is particularly advantageous for processing a large number

of samples and for applications where PCR-ready, single-stranded DNA is sufficient.

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene

copolymers with paired iminodiacetate ions.[3] Its primary function in DNA extraction is to bind

polyvalent metal ions, such as magnesium (Mg²⁺), which are essential cofactors for DNases.[3]

[4] By sequestering these ions, Chelex® 100 inactivates nucleases that could otherwise

degrade the DNA, especially during the high-temperature incubation steps required for cell

lysis.[4] The procedure involves boiling the tissue sample in a suspension of Chelex® 100,

which breaks open cells, denatures proteins, and protects the released DNA.[3] The resulting

supernatant, containing single-stranded DNA, can be directly used in downstream applications

like PCR.

Principle of the Method
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The Chelex® 100 DNA extraction method is based on a straightforward principle of cell lysis

and nuclease inactivation. The process begins with the incubation of the tissue sample in an

aqueous suspension of Chelex® 100 resin, often in the presence of a proteolytic enzyme like

Proteinase K to aid in tissue digestion.[5] This is followed by a boiling step, which serves two

main purposes: it lyses the cells to release the DNA and it denatures cellular proteins, including

DNases. The Chelex® 100 resin's key role is to chelate divalent metal ions (e.g., Mg²⁺), which

are crucial for the activity of many DNases.[3][4] By binding these ions, the resin effectively

prevents the enzymatic degradation of the DNA at high temperatures. Following the boiling

step, the mixture is centrifuged to pellet the Chelex® resin and cellular debris. The supernatant,

which contains the heat-denatured, single-stranded DNA, is then carefully collected for use in

subsequent molecular analyses.[3]

Data Presentation
The yield and purity of DNA extracted using the Chelex® 100 method can vary depending on

the tissue type, the amount of starting material, and the specific protocol used. The following

tables summarize quantitative data from various studies to provide an overview of expected

results.

Table 1: DNA Yield from Liver Tissue using a Modified Chelex® 100 Protocol

Starting Material
(Liver Tissue)

DNA Yield (ng/µL) 260/280 Ratio 260/230 Ratio

7 mg ~1000 1.86 1.92

9 mg >1000 1.85 1.95

11 mg >1000 1.87 2.01

Data adapted from a study that introduced modifications to the standard Chelex protocol to

improve DNA quality and yield from avian liver tissue.[4][6]

Table 2: Comparison of DNA Yield from Various Sample Types using Chelex® 100 and Other

Methods
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Sample Type Extraction Method Mean DNA Yield (ng/µL)

Blood Chelex® 100 Varies

Blood QIAamp® DNA Blood Mini Kit 28.0 ± 3.8

Blood Phenol-Chloroform 25.25 ± 4.3

Dried Blood Spot
Chelex® 100 (Control

Protocol)
- (54% absolute efficiency)

Dried Blood Spot QIAamp® DNA Blood Mini Kit - (9% absolute efficiency)

Semen Chelex® 100
Higher than solid-phase

methods

Saliva Chelex® 100
Higher than solid-phase

methods

This table compiles data from multiple sources to provide a comparative perspective. Direct

comparison is challenging due to variations in protocols and quantification methods.[7][8]

Experimental Protocols
This section provides a detailed, generalized protocol for DNA extraction from tissue samples

using Chelex® 100. This protocol can be adapted for various tissue types such as muscle, skin,

or organ tissue.

Materials and Reagents
Chelex® 100 molecular-biology grade resin (e.g., Bio-Rad)

Proteinase K (20 mg/mL solution)

Sterile, nuclease-free water

1.5 mL microcentrifuge tubes

Sterile pipette tips (wide-bore tips are recommended for pipetting Chelex® suspension)

Vortex mixer
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Microcentrifuge

Heating block or water bath capable of 56°C and 100°C

Sterile scalpel or scissors

Preparation of Reagents
5-10% (w/v) Chelex® 100 Suspension:

Weigh 5 g (for 5%) or 10 g (for 10%) of Chelex® 100 resin.

Add the resin to a sterile, nuclease-free bottle.

Add sterile, nuclease-free water to a final volume of 100 mL.

Store at 4°C. Shake well to ensure a uniform suspension before each use. A magnetic stirrer

can be used to keep the resin suspended while aliquoting.[1][5]

Detailed Protocol
Sample Preparation:

Excise a small piece of tissue (approximately 1-2 mm³ or 5-20 mg). For tougher tissues,

mincing with a sterile scalpel can improve digestion.

Place the tissue sample into a sterile 1.5 mL microcentrifuge tube.

Lysis Buffer Addition:

Thoroughly resuspend the 5-10% Chelex® 100 solution by vortexing.

Immediately add 200 µL of the Chelex® suspension to the microcentrifuge tube containing

the tissue sample.

Proteinase K Digestion:

Add 5 µL of Proteinase K (20 mg/mL) to the tube.[5]
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Vortex briefly to mix.

Incubate the sample at 56°C for 60-120 minutes, or until the tissue is substantially

digested. For some tough tissues, an overnight incubation may be beneficial.[5]

Enzyme Inactivation and Cell Lysis:

Vortex the tube vigorously for 5-10 seconds.

Incubate the tube at 100°C (boiling water bath or heating block) for 8-10 minutes to lyse

the cells and inactivate Proteinase K.

Pelleting Debris:

Vortex the tube for 5-10 seconds.

Centrifuge the tube at high speed (e.g., 12,000 x g) for 3-5 minutes to pellet the Chelex®

resin and cellular debris.[4]

DNA Collection:

Carefully aspirate the supernatant, which contains the DNA, without disturbing the

Chelex® pellet. Transfer the supernatant to a new sterile microcentrifuge tube. Caution:

The Chelex® resin can inhibit downstream enzymatic reactions such as PCR.[9]

The extracted DNA is single-stranded and ready for immediate use in PCR or can be

stored at -20°C for long-term storage.

Mandatory Visualizations
Signaling Pathway and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.protocols.io/view/chelex-dna-extraction-protocol-j8nlk4x61g5r/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984428/
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/chelexr-100-extraction/chelexr-100-extraction-process/advantages-and-disadvantages
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial State
Extraction Process

Final State

Tissue Sample
(Cells with DNA)

Single-stranded DNA
in Supernatant

Cell Lysis

DNases

Mg²⁺ (Cofactor)

 requires

Inactive/Denatured
DNases

Denaturation

Chelex-Mg²⁺ Complex

Chelation

Chelex® 100 Resin

Heat (100°C)

Proteinase K
(Optional)

Digestion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Tissue Sample

Add 5-10% Chelex® 100
Suspension

Add Proteinase K

Incubate at 56°C
(60-120 min)

Vortex (5-10 sec)

Incubate at 100°C
(8-10 min)

Vortex (5-10 sec)

Centrifuge at >12,000 x g
(3-5 min)

Collect Supernatant
(Avoid Chelex® beads)

End: PCR-ready ssDNA

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1177728?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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